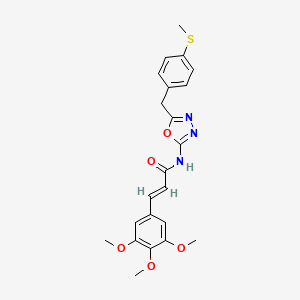
4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is an organic compound characterized by its aromatic structure, which includes fluorine, methylsulfanyl, and trifluoromethyl groups attached to a pyrimidinyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:
Formation of 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This step often involves the reaction of a pyrimidine precursor with methyl thiol in the presence of a base, under controlled temperature and solvent conditions.
Fluorination Reaction:
Sulfur-Containing Ligand Attachment: The final step typically involves the attachment of the sulfur-containing ligand to the pyrimidine ring, which is achieved using thiolation reagents under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production scale of this compound may involve optimized conditions to maximize yield and purity while minimizing costs. This includes using scalable reactors, efficient purification processes such as crystallization or chromatography, and potentially employing automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide can undergo various types of reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the fluorophenyl or pyrimidinyl rings, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Varied substituted phenyl or pyrimidine compounds.
Applications De Recherche Scientifique
4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide involves interactions at the molecular level with specific targets:
Molecular Targets: Enzymes, receptors, and proteins where the compound may act as an inhibitor or modulator.
Pathways Involved: Various biochemical pathways, including those related to inflammation, cell proliferation, and signal transduction.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide shows unique properties due to the presence of both fluorine and trifluoromethyl groups, which contribute to its reactivity and stability.
Similar Compounds
4-Fluorophenyl 2-(methylsulfanyl)-4-pyrimidinyl sulfide.
4-Fluorophenyl 6-(trifluoromethyl)-4-pyrimidinyl sulfide.
4-Fluorophenyl 2-(methylsulfanyl)-6-(methylsulfanyl)-4-pyrimidinyl sulfide.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2S2/c1-19-11-17-9(12(14,15)16)6-10(18-11)20-8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHPKCBUVZZIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl (2S,4S)-2-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-fluoropyrrolidine-1-carboxylate](/img/structure/B2746604.png)

![N-(4-bromo-3-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2746608.png)


![N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2746615.png)


![5-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide](/img/structure/B2746619.png)
![N-(3,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2746622.png)

![3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2746624.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)
